molecular formula C17H19ClO3 B5035302 1-chloro-4-[3-(2-methoxyphenoxy)propoxy]-2-methylbenzene

1-chloro-4-[3-(2-methoxyphenoxy)propoxy]-2-methylbenzene

Cat. No. B5035302
M. Wt: 306.8 g/mol
InChI Key: SYBFRFHRNWCUBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-chloro-4-[3-(2-methoxyphenoxy)propoxy]-2-methylbenzene, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is a widely used research tool in the field of pharmacology due to its high selectivity and affinity for the β2-adrenergic receptor.

Mechanism of Action

1-chloro-4-[3-(2-methoxyphenoxy)propoxy]-2-methylbenzene 118,551 selectively binds to the β2-adrenergic receptor and blocks its activation by endogenous agonists such as epinephrine and norepinephrine. This results in a decrease in the downstream signaling pathways activated by the β2-adrenergic receptor, leading to a reduction in the physiological effects mediated by this receptor.
Biochemical and Physiological Effects
1-chloro-4-[3-(2-methoxyphenoxy)propoxy]-2-methylbenzene 118,551 has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit bronchodilation, vasodilation, and glucose metabolism mediated by the β2-adrenergic receptor. It has also been shown to inhibit lipolysis and increase insulin secretion.

Advantages and Limitations for Lab Experiments

1-chloro-4-[3-(2-methoxyphenoxy)propoxy]-2-methylbenzene 118,551 is a highly selective and potent β2-adrenergic receptor antagonist, making it an ideal research tool for studying the β2-adrenergic receptor. However, its high selectivity can also be a limitation, as it may not accurately reflect the effects of non-selective β-blockers in vivo.

Future Directions

There are several future directions for research involving 1-chloro-4-[3-(2-methoxyphenoxy)propoxy]-2-methylbenzene 118,551. One area of interest is the role of the β2-adrenergic receptor in metabolic diseases such as diabetes and obesity. Another area of interest is the development of new β2-adrenergic receptor ligands with improved selectivity and efficacy. Additionally, the use of 1-chloro-4-[3-(2-methoxyphenoxy)propoxy]-2-methylbenzene 118,551 in combination with other drugs may provide insights into the complex interactions between different signaling pathways.

Synthesis Methods

The synthesis of 1-chloro-4-[3-(2-methoxyphenoxy)propoxy]-2-methylbenzene 118,551 involves the reaction of 2-methyl-4-chlorophenol with 3-(2-methoxyphenoxy)propylmagnesium bromide, followed by the reaction with 4-chlorobenzyl chloride. The final product is obtained after purification through column chromatography.

Scientific Research Applications

1-chloro-4-[3-(2-methoxyphenoxy)propoxy]-2-methylbenzene 118,551 is widely used in pharmacological research to study the β2-adrenergic receptor. It is used as a reference compound for the development of new β2-adrenergic receptor ligands. It has also been used to investigate the role of the β2-adrenergic receptor in various physiological processes, including bronchodilation, vasodilation, and glucose metabolism.

properties

IUPAC Name

1-chloro-4-[3-(2-methoxyphenoxy)propoxy]-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClO3/c1-13-12-14(8-9-15(13)18)20-10-5-11-21-17-7-4-3-6-16(17)19-2/h3-4,6-9,12H,5,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYBFRFHRNWCUBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCCOC2=CC=CC=C2OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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